3-[(methylamino)methyl]azetidin-3-ol, bis(trifluoroacetic acid)
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Overview
Description
3-[(methylamino)methyl]azetidin-3-ol, bis(trifluoroacetic acid) is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds .
Preparation Methods
The synthesis of 3-[(methylamino)methyl]azetidin-3-ol, bis(trifluoroacetic acid) typically involves the formation of the azetidine ring followed by functionalization. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions to form the azetidine ring. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process . Industrial production methods may involve optimized reaction conditions and catalysts to increase yield and purity .
Chemical Reactions Analysis
3-[(methylamino)methyl]azetidin-3-ol, bis(trifluoroacetic acid) undergoes various types of chemical reactions due to the presence of the azetidine ring and functional groups. Some common reactions include:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield reduced forms of the compound .
Scientific Research Applications
3-[(methylamino)methyl]azetidin-3-ol, bis(trifluoroacetic acid) has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It finds applications in material science and catalysis, making it valuable for industrial processes.
Mechanism of Action
The mechanism of action of 3-[(methylamino)methyl]azetidin-3-ol, bis(trifluoroacetic acid) involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-[(methylamino)methyl]azetidin-3-ol, bis(trifluoroacetic acid) can be compared with other azetidine derivatives and similar nitrogen-containing heterocycles. Some similar compounds include:
Azetidine-2-one: Known for its use in β-lactam antibiotics.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain and different reactivity.
The uniqueness of 3-[(methylamino)methyl]azetidin-3-ol, bis(trifluoroacetic acid) lies in its specific functional groups and the bis(trifluoroacetic acid) moiety, which imparts distinct chemical and physical properties .
Properties
CAS No. |
2680528-64-5 |
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Molecular Formula |
C9H14F6N2O5 |
Molecular Weight |
344.21 g/mol |
IUPAC Name |
3-(methylaminomethyl)azetidin-3-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H12N2O.2C2HF3O2/c1-6-2-5(8)3-7-4-5;2*3-2(4,5)1(6)7/h6-8H,2-4H2,1H3;2*(H,6,7) |
InChI Key |
KQCAHSLVZMGZAU-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CNC1)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
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